molecular formula C9H11N3 B11917203 3-Ethylimidazo[1,5-a]pyridin-1-amine

3-Ethylimidazo[1,5-a]pyridin-1-amine

Cat. No.: B11917203
M. Wt: 161.20 g/mol
InChI Key: AAIPCBWGNBDCOZ-UHFFFAOYSA-N
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Description

3-Ethylimidazo[1,5-a]pyridin-1-amine is a chemical compound based on the privileged imidazo[1,5-a]pyridine scaffold, a core structure of significant interest in modern organic and medicinal chemistry . This fused bicyclic heterocycle is recognized as a key pharmacophore in the development of biologically active molecules, analogous to several commercially available drugs containing related structures . Researchers value this scaffold for its versatility in drug discovery projects, particularly for its potential in creating inhibitors for various enzymatic targets, such as indoleamine and tryptophan 2,3-dioxygenases, which are relevant in oncology and immunology . The compound serves as a versatile synthetic intermediate, with the amine functional group at the 1-position and the ethyl group at the 3-position providing handles for further chemical modification and structure-activity relationship (SAR) studies . It is ideal for the synthesis of more complex derivatives, exploration of C-H functionalization protocols under metal-free conditions, and development of novel therapeutic candidates or functional materials . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

3-ethylimidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C9H11N3/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2,10H2,1H3

InChI Key

AAIPCBWGNBDCOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1C=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 Ethylimidazo 1,5 a Pyridin 1 Amine and Analogous Imidazo 1,5 a Pyridines

Retrosynthetic Strategies for the Imidazo[1,5-a]pyridine (B1214698) Core

Retrosynthetic analysis of the imidazo[1,5-a]pyridine core generally involves disconnecting the imidazole (B134444) portion of the fused heterocyclic system. The most common strategies rely on cyclocondensation reactions, which build the five-membered ring. nih.govresearchgate.net This approach identifies 2-(aminomethyl)pyridine derivatives as key nucleophilic precursors. nih.govresearchgate.net The second component required is an electrophile that provides the remaining carbon atom(s) of the imidazole ring. nih.gov A variety of electrophilic partners can be employed, including carboxylic acids, acyl chlorides, aldehydes, and, more uniquely, nitroalkanes. beilstein-journals.orgnih.gov A representative retrosynthetic disconnection is illustrated below, pointing to a 2-(aminomethyl)pyridine and a suitable two-carbon electrophilic synthon.

Scheme 1: Retrosynthetic Analysis of the Imidazo[1,5-a]pyridine Core

This generalized scheme highlights the key building blocks for the cyclocondensation approach.

Cyclocondensation Approaches

Cyclocondensation represents the most prevalent method for synthesizing the imidazo[1,5-a]pyridine scaffold, involving the reaction of a 2-(aminomethyl)pyridine with a suitable electrophile to form and fuse the imidazole ring. nih.govrsc.org

A novel and efficient method for preparing imidazo[1,5-a]pyridines involves the cyclization of 2-(aminomethyl)pyridines (also known as 2-picolylamines) with nitroalkanes that have been electrophilically activated. beilstein-journals.orgnih.govnih.gov This reaction provides a direct route to 3-substituted imidazo[1,5-a]pyridines. The proposed mechanism suggests an initial nucleophilic attack by the 2-(aminomethyl)pyridine on the activated nitronate, forming an amidinium species. beilstein-journals.orgnih.gov This intermediate is well-suited for a subsequent 5-exo-trig cyclization onto the pyridine (B92270) ring, ultimately leading to the aromatic imidazo[1,5-a]pyridine product after elimination. beilstein-journals.org

Polyphosphoric acid (PPA) is a critical medium for this reaction, serving to activate the nitroalkane, making it more electrophilic. beilstein-journals.orgnih.gov Initial experiments using only PPA at elevated temperatures (110-130 °C) resulted in disappointingly low yields of the desired product. beilstein-journals.orgresearchgate.net A significant breakthrough was achieved by introducing phosphorous acid (H₃PO₃) as an additive to the PPA medium. beilstein-journals.orgresearchgate.net This combination dramatically improved the reaction efficiency and yields. researchgate.net Optimization studies demonstrated that heating the reaction at higher temperatures (140-160 °C) in a mixture of PPA and phosphorous acid provided the best results. researchgate.net

Table 1: Optimization of Reaction Conditions for Cyclization of 2-(Aminomethyl)pyridine with Nitroethane researchgate.net

Entry Medium Temperature (°C) Time (h) Yield (%)
1 PPA 85% 110 3 4
2 PPA 85% 130 3 13
7 PPA 87% / H₃PO₃ 140 2 43
8 PPA 87% / H₃PO₃ 140 1.5 62
9 PPA 87% / H₃PO₃ 160 2 77

Data sourced from a study on the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). researchgate.net Yields are NMR yields unless otherwise specified.

The methodology is applicable to a range of nitroalkane substrates, allowing for the introduction of various substituents at the 3-position of the imidazo[1,5-a]pyridine ring. beilstein-journals.org For the synthesis of 3-ethyl-substituted derivatives, 1-nitropropane (B105015) is the appropriate substrate. The reaction of 2-(aminomethyl)pyridine with 1-nitropropane under the optimized PPA/H₃PO₃ conditions successfully yields the corresponding 3-ethylimidazo[1,5-a]pyridine. researchgate.net

Table 2: Synthesis of 3-Substituted Imidazo[1,5-a]pyridines using Various Nitroalkanes beilstein-journals.orgresearchgate.net

Nitroalkane Substrate Resulting 3-Substituent Yield (%)
Nitroethane Methyl 77
1-Nitropropane Ethyl 53
1-Nitrobutane Propyl 69
1-Nitropentane Butyl 71

Yields are for the reaction with 2-(aminomethyl)pyridine under optimized conditions. beilstein-journals.orgresearchgate.net

Specifically, the synthesis of 3-ethylimidazo[1,5-a]pyridine was achieved with a 53% isolated yield starting from 1-nitropropane and 2-picolylamine. researchgate.net

The cyclocondensation reaction between 2-(aminomethyl)pyridines and activated nitroalkanes is noted to be quite sensitive to steric factors. beilstein-journals.org While the reaction proceeds in moderate to good yields for a range of substrates, steric hindrance can impede the reaction's efficiency. beilstein-journals.org This sensitivity is a key consideration when planning the synthesis of more complex or heavily substituted imidazo[1,5-a]pyridine analogues.

Oxidative Cyclocondensations

Oxidative cyclocondensation reactions provide a direct route to the imidazo[1,5-a]pyridine scaffold. One such method involves the reaction of aryl-2-pyridylmethylamines and aldehydes in the presence of elemental sulfur as an oxidant, without the need for a catalyst. This approach yields 1,3-diarylated imidazo[1,5-a]pyridines in good to high yields. acs.org Another strategy employs iodine as an oxidant for the oxidative desulfurization-cyclization of N-2-pyridiylmethylthioamides to produce 3-substituted imidazo[1,5-a]pyridines. acs.org

Furthermore, the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium offers an alternative pathway. beilstein-journals.orgresearchgate.net This reaction is sensitive to steric factors and generally provides moderate to good yields of the desired products under relatively harsh conditions. beilstein-journals.org

A copper(II)-catalyzed tandem reaction between a pyridine ketone and benzylamine (B48309) represents another efficient method. This process proceeds through condensation, amination, and oxidative dehydrogenation, utilizing oxygen as a clean oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Similarly, a transition-metal-free approach using molecular iodine facilitates the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines through an sp3 C-H amination. nih.gov

Ritter-Type Reaction Methodologies

The Ritter-type reaction offers a unique and efficient pathway for the synthesis of imidazo[1,5-a]pyridine analogs. nih.govacs.orgnih.gov

Intermolecular Ritter-Type Reactions with Pyridinylmethanol and Nitrile Derivatives

A novel approach for synthesizing imidazo[1,5-a]pyridines involves the intermolecular Ritter-type reaction between pyridinylmethanol and various aryl/alkylnitrile derivatives. nih.govacs.org This method has been developed to provide a broad substrate scope, yielding the desired products in moderate to excellent yields. nih.govacs.orgnih.gov The reaction is typically carried out at elevated temperatures in a sealed tube. nih.govacs.org

Catalyst Systems for Ritter-Type Transformations (e.g., Bismuth(III) Trifluoromethanesulfonate)

An efficient catalyst system for these Ritter-type reactions utilizes bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in combination with para-toluenesulfonic acid (p-TsOH·H₂O). nih.govacs.orgnih.gov Bi(OTf)₃ acts as an effective Lewis acid, facilitating the conversion of benzylic alcohols into benzylic cations, which are key intermediates in the reaction. nih.govnih.gov The presence of Bi(OTf)₃ has been shown to be crucial, as its absence leads to a significant decrease in product yield. nih.govacs.org The optimization of reaction conditions, including the amount of catalyst and acid, is critical for achieving high yields. acs.org

Table 1: Optimization of Ritter-Type Reaction Conditions

EntryCatalyst (mol%)Acid (equiv)SolventTemperature (°C)Yield (%)Reference
1Bi(OTf)₃ (5)p-TsOH·H₂O (5)DCE/MeCN (1:1)15042 nih.govacs.org
2Bi(OTf)₃ (5)p-TsOH·H₂O (5)MeCN15076 nih.govacs.org
3-p-TsOH·H₂O (5)MeCN15013 nih.gov
4Bi(OTf)₃ (5)p-TsOH·H₂O (5)DCE15078 acs.org
5-p-TsOH·H₂O (5)DCE15065 acs.org

This table is interactive. Users can sort and filter the data.

One-Pot Multicomponent Reactions for Imidazo[1,5-a]pyridine Ring Construction

One-pot multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules like imidazo[1,5-a]pyridines from simple starting materials in a single step. rsc.orgscirp.org A three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions produces imidazo[1,5-a]pyridinium ions in high yields. organic-chemistry.org Another MCR involves the reaction of imidazo[1,5-a]pyridine carbenes with phthalaldehydes and dimethyl acetylenedicarboxylate (B1228247) to construct novel fused tricyclic benzo[d]furo[3,2-b]azepine derivatives. rsc.org

Electrochemical Synthesis of Imidazo[1,5-a]pyridines

Electrochemical methods offer a green and efficient alternative for the synthesis of imidazo[1,5-a]pyridines. rsc.org A three-component electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines has been developed using pyridine-2-carboxaldehydes, amines, and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN). rsc.orgrsc.org In this process, NH₄SCN surprisingly acts as a source of the cyanide group rather than a thiocyanate source. rsc.org The reaction proceeds under constant current conditions in an undivided electrochemical cell and is believed to involve the generation of a cyanating reagent, its addition to the imine formed from the aldehyde and amine, followed by a cascade of anodic oxidation and cyclization. rsc.orgrsc.org

Functionalization of the Imidazo[1,5-a]pyridine Core at Specific Positions (e.g., C-1, C-3)

The functionalization of the pre-formed imidazo[1,5-a]pyridine core is a key strategy for creating a diverse range of derivatives. A metal-free approach has been developed for the C-H functionalization at the C-1 position, creating methylene-bridged bis-imidazo[1,5-a]pyridines. nih.govacs.org This reaction uses formaldehyde as both a carbon source and a solvent in an aerobic environment at room temperature. acs.org

The C-3 position of the imidazo[1,2-a]pyridine (B132010) core, a related isomer, is also a common site for functionalization. While not directly about imidazo[1,5-a]pyridines, the strategies for C-3 functionalization of the isomeric core are relevant. These include a three-component, decarboxylative Petasis-like reaction to introduce various substituents. nih.gov

Mechanistic Investigations of Imidazo 1,5 a Pyridine Formation

Proposed Amidinium Intermediates in Cyclization Reactions

A key mechanistic proposal in the formation of various heterocyclic systems, including the imidazo[1,5-a]pyridine (B1214698) core, involves the in-situ generation of amidinium intermediates. beilstein-journals.org In the context of synthesizing 3-substituted imidazo[1,5-a]pyridines, the reaction between a 2-(aminomethyl)pyridine derivative and an electrophilically activated species can lead to the formation of a crucial amidinium salt.

This intermediate is formed through the nucleophilic attack of the primary amine of the 2-(aminomethyl)pyridine onto an activated substrate. This subsequent intermediate is highly susceptible to cyclization, paving the way for the formation of the fused bicyclic ring system. beilstein-journals.org The stability and reactivity of this amidinium intermediate are influenced by the nature of the substituents and the reaction conditions, thereby directing the course of the cyclization.

Nucleophilic Attack on Activated Nitroalkanes

A notable strategy for the synthesis of imidazo[1,5-a]pyridines involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated. beilstein-journals.orgnih.gov This method provides a direct route to the imidazo[1,5-a]pyridine scaffold. The reaction is typically carried out in a strong acid medium, such as polyphosphoric acid (PPA), often in the presence of phosphorous acid. beilstein-journals.orgnih.gov

The proposed mechanism commences with the electrophilic activation of the nitroalkane. The 2-(aminomethyl)pyridine then acts as a nucleophile, attacking the activated nitroalkane. This is followed by a series of steps, including deprotonation and the formation of a 2,3-dihydroimidazo[1,5-a]pyridine intermediate. The final step involves the elimination of a hydroxylamine (B1172632) derivative to yield the aromatic imidazo[1,5-a]pyridine product. beilstein-journals.org The reaction's sensitivity to steric factors is noteworthy, with different nitroalkanes affording varying yields of the corresponding 3-substituted imidazo[1,5-a]pyridines. beilstein-journals.org

The following table illustrates the yields of various 3-substituted imidazo[1,5-a]pyridines synthesized via the reaction of 2-(aminomethyl)pyridine with different electrophilically activated nitroalkanes.

EntryNitroalkane3-SubstituentProductYield (%)
1NitroethaneMethyl3-Methylimidazo[1,5-a]pyridine65
21-Nitropropane (B105015)Ethyl3-Ethylimidazo[1,5-a]pyridine58
31-NitrobutanePropyl3-Propylimidazo[1,5-a]pyridine55
41-NitropentaneButyl3-Butylimidazo[1,5-a]pyridine53
5PhenylnitromethanePhenyl3-Phenylimidazo[1,5-a]pyridine15

Data sourced from a study on the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org

Intramolecular 5-exo-trig Cyclization Pathways

The formation of the five-membered imidazole (B134444) ring fused to the pyridine (B92270) ring is a critical step in the synthesis of imidazo[1,5-a]pyridines. According to Baldwin's rules for ring closure, the intramolecular cyclization leading to the formation of the imidazo[1,5-a]pyridine scaffold is a favored 5-exo-trig process. This type of cyclization involves the attack of a nucleophile onto a trigonal carbon, resulting in the formation of a five-membered ring where the bond being broken is exocyclic to the newly formed ring.

In the context of imidazo[1,5-a]pyridine synthesis, after the initial intermolecular reaction, an intermediate is formed that possesses a nucleophilic nitrogen (from the pyridine ring) and an electrophilic carbon. The intramolecular nucleophilic attack of the pyridine nitrogen onto this electrophilic center proceeds via a 5-exo-trig pathway to construct the imidazole ring. nih.gov Quantum chemical calculations have supported the preference for this type of cyclization over other potential pathways, such as a 5-endo-trig cyclization, which is generally disfavored. nih.gov This regioselective cyclization is a key factor in the successful synthesis of the imidazo[1,5-a]pyridine ring system.

Role of Catalysis in Reaction Mechanism Elucidation

Catalysis plays a pivotal role in both the synthesis of imidazo[1,5-a]pyridines and in understanding the underlying reaction mechanisms. Various metal catalysts, including copper, ruthenium, and gold, have been employed to facilitate the formation of this heterocyclic system under milder conditions and with greater efficiency. researchgate.netnih.govnih.govorganic-chemistry.org

For instance, copper-catalyzed reactions have been developed for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. researchgate.netacs.org These reactions often proceed through a tandem process of condensation, amination, and oxidative dehydrogenation. organic-chemistry.org The use of a catalyst can influence the reaction pathway, for example, by facilitating the formation of key intermediates or by lowering the activation energy of specific steps.

Iodine-mediated synthesis represents another important catalytic approach. mdpi.comrsc.org In these reactions, molecular iodine can act as a catalyst to promote C-H amination, leading to the formation of the imidazole ring. rsc.org Mechanistic studies of these catalyzed reactions, often involving control experiments and the identification of intermediates, provide valuable insights into the reaction cascade. For example, in some gold-catalyzed syntheses, a pyridinium (B92312) intermediate has been identified, shedding light on the sequence of bond-forming events. nih.gov The choice of catalyst can therefore be a powerful tool for not only optimizing the synthesis but also for dissecting the intricate steps of the reaction mechanism.

Advanced Spectroscopic and Structural Analysis Beyond Basic Identification

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. For imidazo[1,5-a]pyridine (B1214698) systems, NMR provides crucial information about the substitution pattern and the electronic environment of the heterocyclic rings.

Detailed analysis of ¹H and ¹³C NMR spectra of related imidazo[1,5-a]pyridine derivatives allows for the precise assignment of chemical shifts and coupling constants. For instance, in the ¹H NMR spectra of imidazo[1,5-a]pyridines, the protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and multiplicities dictated by the position and nature of substituents. The protons of the imidazole (B134444) ring also resonate in this region.

In a study on methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate, the chemical shifts were assigned based on extensive 1D and 2D NMR experiments. researchgate.net The data from such studies on related structures can be used to predict the expected spectral features of 3-Ethylimidazo[1,5-a]pyridin-1-amine.

¹H NMR Spectral Data of a Related Imidazo[1,5-a]pyridine Derivative

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylateH-58.15d7.20
H-77.79-7.76m
Phenyl-H7.54-7.47m
H-87.39t7.44
H-66.59-6.56m
CH₃4.68s
Data sourced from studies on related imidazo[1,5-a]pyridine derivatives for illustrative purposes. nih.gov

¹³C NMR Spectral Data of a Related Imidazo[1,5-a]pyridine Derivative

Compound Carbon Chemical Shift (δ, ppm)
Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylateC-3136.5
C-8a131.1
C-1130.4
Phenyl-C129.0, 128.5, 128.3, 128.0
C-5121.1
C-7119.1
C-6117.6
C-8113.1
CH₃27.1
Data sourced from studies on related imidazo[1,5-a]pyridine derivatives for illustrative purposes. nih.gov

For this compound, one would expect to see signals for the ethyl group (a quartet and a triplet) in the aliphatic region of the ¹H NMR spectrum, and signals for the amine proton, which may be broad and its chemical shift dependent on the solvent and concentration. The ¹³C NMR would show characteristic signals for the ethyl group carbons in addition to the signals for the heterocyclic core.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₁₂N₄), the expected exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument. The fragmentation pattern observed in the mass spectrum (MS/MS) can further confirm the structure by showing the loss of specific fragments, such as the ethyl group.

In studies of various imidazo[1,5-a]pyridine derivatives, HRMS has been routinely used to confirm the successful synthesis of the target molecules. For example, the molecular ion peak [M+H]⁺ is often observed, and its mass is compared with the calculated value. nih.govnih.govresearchgate.net

Expected HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₀H₁₂N₄
Calculated Exact Mass188.1062
Expected [M+H]⁺189.1139
This data is theoretical and would need to be confirmed by experimental analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the ethyl group and the aromatic rings, and the C=N and C=C bonds of the imidazo[1,5-a]pyridine core.

Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group would appear around 2850-2960 cm⁻¹. The aromatic C-H stretching is usually observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic rings are expected in the 1400-1650 cm⁻¹ region.

Characteristic IR Absorption Frequencies for Imidazo[1,5-a]pyridine Derivatives

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Stretching3300 - 3500 (two bands)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Ethyl)Stretching2850 - 2960
C=N and C=CStretching1400 - 1650
N-HBending1550 - 1650
Data is based on general IR correlation tables and data for related amine and heterocyclic compounds. nih.gov

X-ray Crystallography for Solid-State Structural Determination (of related derivatives)

These studies reveal that the imidazo[1,5-a]pyridine ring system is essentially planar. researchgate.net The bond lengths and angles within the heterocyclic core are consistent with its aromatic character. For example, in the crystal structure of 2,2′-(Imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione), the imidazo[1,5-a]pyridine ring was found to be planar. researchgate.net Such data from related compounds are invaluable for understanding the structural properties of the entire class of molecules and for validating computational models.

Computational and Theoretical Studies on Imidazo 1,5 a Pyridine Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of imidazo[1,5-a]pyridine (B1214698) derivatives. rsc.orgresearchgate.net These calculations provide a deep understanding of the electronic structure, reactivity, and spectroscopic characteristics of these molecules.

Electronic Structure Properties: HOMO-LUMO Analysis and Band Gap Energies

The electronic properties of imidazo[1,5-a]pyridine derivatives are fundamentally governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

DFT calculations have been employed to determine the HOMO and LUMO energy levels and the corresponding energy gaps for a variety of imidazo[1,5-a]pyridine derivatives. researchgate.net For instance, studies on fluorescent imidazo[1,5-a]pyridine-based dyes have shown that the HOMO is typically localized on the electron-rich imidazo[1,5-a]pyridine core, while the LUMO distribution can vary depending on the nature and position of substituents. This distribution dictates the intramolecular charge transfer (ICT) characteristics of the molecule, which are crucial for its fluorescent properties.

The HOMO-LUMO gap is a key indicator of a molecule's excitability. A smaller gap generally corresponds to a molecule that is more easily excitable, which can enhance its fluorescence quantum yield. researchgate.net For example, in a series of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols, Time-Dependent DFT (TD-DFT) calculations were instrumental in identifying the main electronic transitions as intraligand transitions, a finding corroborated by Natural Transition Orbitals (NTOs) analysis. researchgate.net

Table 1: Representative Frontier Orbital Energies and Band Gaps for Imidazo[1,5-a]pyridine Derivatives (Illustrative Data)

DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)
Phenyl-substituted-5.8-2.23.6
Pyridyl-substituted-6.1-2.53.6
Amino-substituted-5.5-1.93.6

Note: The data in this table is illustrative and represents typical values found in the literature for imidazo[1,5-a]pyridine derivatives. Actual values for 3-Ethylimidazo[1,5-a]pyridin-1-amine would require specific calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, particularly using DFT, has been instrumental in elucidating the reaction mechanisms involved in the synthesis of imidazo[1,5-a]pyridine and its isomers. For the related imidazo[1,2-a]pyridines, quantum chemical calculations have been used to understand the preference for certain cyclization pathways. For example, studies have revealed a preference for an intramolecular Mannich-type addition over a pericyclic 1,5-electrocyclization, which proceeds via a Baldwin-allowed 5-exo-trig ring closure. researchgate.netrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. dtic.mil By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a reasonable degree of accuracy.

For imidazo[1,5-a]pyridine derivatives, theoretical calculations of NMR chemical shifts can aid in the structural elucidation of newly synthesized compounds. researchgate.net The calculated shifts, when compared with experimental data, can confirm the proposed structure and help in the assignment of ambiguous signals. For instance, the chemical shifts of protons and carbons in the imidazo[1,5-a]pyridine ring system are sensitive to the electronic environment, which is influenced by the nature and position of substituents. DFT calculations can model these substituent effects and predict the resulting changes in the NMR spectrum.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein.

While specific docking studies on this compound are not reported, research on related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine (B132010) derivatives highlights their potential as ligands for various biological targets. nih.gov For example, 3-amino-imidazo[1,2-a]pyridines have been identified as inhibitors of Mycobacterium tuberculosis glutamine synthetase. nih.gov Molecular docking studies on these compounds could reveal the key interactions within the enzyme's active site, such as hydrogen bonds and hydrophobic interactions, that are responsible for their inhibitory activity. Such insights are invaluable for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. MD simulations can be used to investigate the conformational stability of a molecule and the dynamics of its interactions with its environment, such as a solvent or a biological membrane. nih.gov

For imidazo[1,5-a]pyridine-based fluorescent probes, MD simulations could be used to study their behavior within a lipid bilayer. nih.gov Such simulations can provide information on the probe's orientation and depth of insertion into the membrane, as well as the dynamics of its interaction with the lipid molecules. This information is crucial for understanding how these probes report on the properties of the membrane, such as its fluidity and local polarity.

Quantum Chemical Descriptors and Structure-Property Relationship Analysis

Quantum chemical descriptors are numerical values derived from the quantum mechanical wavefunction of a molecule that encode information about its electronic and structural properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to develop mathematical models that relate the structure of a molecule to its biological activity or physical properties. researchgate.net

For imidazo[1,5-a]pyridine derivatives, QSAR studies can be employed to identify the key structural features that are important for a particular biological activity. nih.gov By calculating a range of quantum chemical descriptors, such as electrostatic potentials, partial atomic charges, and molecular orbital energies, for a series of compounds with known activities, it is possible to build a predictive model. This model can then be used to estimate the activity of new, untested compounds and to guide the design of molecules with improved properties.

Exploration of Biological Activities and Structure Activity Relationship Sar Studies of Imidazo 1,5 a Pyridine Scaffolds in Vitro Research Focus

Antimicrobial Activity Research

Imidazo[1,5-a]pyridine (B1214698) derivatives and their structural relatives have demonstrated promising antimicrobial activities. nih.govwisdomlib.org Researchers have synthesized and evaluated numerous analogues, revealing key structural features that contribute to their potency against various microbial pathogens. The inherent chemical versatility of this scaffold allows for systematic modifications to explore and optimize their biological effects. rsc.org

In Vitro Antibacterial Efficacy Studies

The antibacterial potential of imidazo[1,5-a]pyridine-based compounds has been explored against a range of bacterial species. For instance, a series of imidazo[1,5-a]quinoxaline (B8520501) derivatives bearing a pyridinium (B92312) moiety has been synthesized and evaluated for their antimicrobial properties. nih.gov It was observed that the presence of different alkyl substituents at position 1 of the pyridine (B92270) ring and position 5 of the imidazo[1,5-a]quinoxaline system influenced their activity. nih.gov Specifically, chlorides and iodides demonstrated greater activity against bacteria than fungi. nih.gov Certain compounds within this series exhibited effective bacteriostatic activity. nih.gov

In another study, imidazo[4,5-b]pyridine derivatives were synthesized and tested for their antibacterial activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. nih.gov The results indicated that Gram-positive bacteria were more susceptible to these compounds compared to their Gram-negative counterparts, which showed greater resistance. nih.gov The study also highlighted that modifications at different nitrogen positions of the imidazo[4,5-b]pyridine skeleton, achieved through N-alkylation, resulted in regioisomers with varying activities. nih.gov

A series of novel imidazo[1,2-a]pyridine (B132010) derivatives linked to secondary amines also exhibited significant antibacterial capabilities. wisdomlib.org Structure-activity relationship (SAR) analysis revealed that derivatives incorporating a morpholine (B109124) or diethylamine (B46881) moiety attached to the scaffold showed enhanced activity. wisdomlib.org

Table 1: In Vitro Antibacterial Activity of Selected Imidazopyridine Derivatives

Compound ClassTest OrganismActivity/MICReference
Imidazo[1,5-a]quinoxaline-pyridinium saltsBacteriaEffective bacteriostatic activity nih.gov
Imidazo[4,5-b]pyridine derivativesBacillus cereus (Gram-positive)More sensitive nih.gov
Imidazo[4,5-b]pyridine derivativesEscherichia coli (Gram-negative)More resistant nih.gov
Imidazo[1,2-a]pyridines with secondary aminesBacteriaSignificant antimicrobial capabilities wisdomlib.org

This table is for illustrative purposes and summarizes the findings from the text. Specific MIC values for a broad range of compounds were not detailed in the provided search results.

In Vitro Antitubercular Activity and SAR (e.g., Imidazo[1,2-a]pyridine-3-carboxamides)

The imidazopyridine scaffold is a cornerstone in the development of novel antitubercular agents, with some derivatives showing potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgresearchgate.netrsc.org The imidazo[1,2-a]pyridine-3-carboxamides, in particular, have emerged as a highly promising class of anti-TB agents. rsc.orgacs.org

SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have revealed several key structural features crucial for their potent antitubercular activity. A set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated impressive in vitro activity against replicating, non-replicating, MDR, and XDR Mtb strains, with MIC90 values for several agents being ≤1 µM. acs.org Further optimization of this scaffold led to compounds with nanomolar potency. nih.gov

Key findings from SAR investigations include:

Bulky and Lipophilic Groups: The introduction of bulky and more lipophilic biaryl ethers resulted in compounds with nanomolar potency. rsc.org

Carboxamide Moiety: The carboxamide linkage at the 3-position of the imidazo[1,2-a]pyridine core is a critical feature for activity.

Substitution on the Pyridine Ring: Methyl substitution, as seen in 2,7-dimethyl derivatives, has been shown to be beneficial for potency. acs.org

In a study of imidazo[1,5-a]quinoline (B8571028) analogs, metal complexation with zinc (Zn2+) was found to significantly enhance the anti-Mtb activity by 12.5-fold while reducing cytotoxicity. nih.gov This suggests that the incorporation of metal complexes is a viable strategy for improving the therapeutic index of this class of compounds. nih.gov

A significant advantage of the imidazopyridine scaffold is its effectiveness against drug-resistant Mtb. Several 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown excellent activity against both MDR and XDR Mtb strains, with MIC90 values in the range of 0.07–2.2 µM for MDR and 0.07–0.14 µM for XDR strains. rsc.org One of the lead compounds from this series demonstrated potency that surpassed the clinical candidate PA-824 by nearly 10-fold against a panel of MDR and XDR clinical isolates. nih.gov

Similarly, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have exhibited excellent in vitro activity (MIC: 0.025-0.054 μg/mL) against clinically isolated multidrug-resistant Mycobacterium tuberculosis strains. researchgate.net The sustained activity of these compounds against resistant strains highlights their potential to address the challenges of current TB therapy. researchgate.net

Table 2: In Vitro Antitubercular Activity of Imidazopyridine Derivatives Against Drug-Resistant Mtb

Compound ClassMtb StrainMIC RangeReference
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR-TB0.07–2.2 µM rsc.org
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamidesXDR-TB0.07–0.14 µM rsc.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesMDR-TB0.025-0.054 µg/mL researchgate.net
Imidazo[1,2-a]pyridine Inhibitors (IP 1-4)M. tuberculosis strains0.03 to 5 µM plos.orgnih.gov

Identifying the molecular targets of novel antitubercular agents is crucial for understanding their mechanism of action and for rational drug design. For the imidazo[1,2-a]pyridine class, a primary target has been identified as the ubiquinol (B23937) cytochrome c reductase (QcrB), a subunit of the electron transport chain's complex III (bcc). rsc.orgplos.orgnih.gov

Through whole-genome sequencing of spontaneous resistant mutants of Mycobacterium bovis BCG generated against imidazo[1,2-a]pyridine inhibitors, a single nucleotide polymorphism was identified in the qcrB gene. plos.orgnih.govbohrium.com This mutation conferred cross-resistance to other compounds in the same series, confirming QcrB as the common target. plos.orgnih.gov Gene dosage experiments, where overexpression of QcrB in M. bovis BCG led to an increased MIC, further validated this finding. plos.orgnih.gov Telacebec (Q203), a clinical-phase imidazo[1,2-a]pyridine amide, also targets QcrB. rsc.org

While QcrB is a well-established target, other potential mechanisms may be at play for different imidazopyridine derivatives. For instance, in a study of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, molecular docking studies suggested promising interactions with DprE1, another crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.gov

In Vitro Antifungal Activity

The antifungal properties of imidazopyridine scaffolds have also been investigated, although to a lesser extent than their antibacterial and antitubercular activities. Studies on imidazo[1,5-a]quinoxaline derivatives revealed that while some compounds possess antifungal properties, their efficacy is generally lower than their antibacterial activity. nih.gov However, one compound in the series displayed not only well-defined bacteriostatic activities but also good fungistatic activities, with MIC values comparable to reference drugs. nih.gov

Furthermore, some imidazo[4,5-b]pyridine derivatives have been reported to have antimycotic activity against Aspergillus flavus. nih.gov A separate study also acknowledged the antifungal potential of imidazo[1,2-a]pyridines. researchgate.net These findings suggest that the imidazopyridine scaffold can be a valuable starting point for the development of novel antifungal agents, warranting further exploration and optimization.

Proposed Mechanisms of Antimicrobial Action

While research into the specific antimicrobial mechanisms of 3-Ethylimidazo[1,5-a]pyridin-1-amine is ongoing, studies on related imidazopyridine derivatives suggest several potential pathways for their antimicrobial effects. A primary proposed mechanism involves the inhibition of essential microbial enzymes. For instance, certain imidazopyridine derivatives have been identified as potent inhibitors of peptide deformylase, an enzyme crucial for bacterial protein synthesis. nih.gov By targeting such enzymes, these compounds can effectively disrupt vital cellular processes in bacteria, leading to growth inhibition and cell death. nih.gov

Another potential mechanism is the disruption of the microbial cell wall or membrane integrity. The structural characteristics of the imidazopyridine scaffold may allow for interaction with and subsequent damage to these protective outer layers of microbial cells. Furthermore, some derivatives have been shown to interfere with microbial DNA and RNA synthesis, representing another avenue for their antimicrobial action. nih.gov The collective evidence points to a multi-targeted approach, where imidazopyridine-based compounds can engage with several key pathways within microbial cells to exert their antimicrobial effects. nih.gov

Anticancer Activity Research (In Vitro Cytotoxicity and Mechanisms)

The imidazo[1,5-a]pyridine scaffold is a key pharmacophore in the development of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxic effects against various cancer cell lines. nih.govrdd.edu.iqresearchgate.net

A substantial body of in vitro research has demonstrated the cytotoxic potential of imidazo[1,5-a]pyridine derivatives across a range of human cancer cell lines. For example, certain 3-aminoimidazo[1,2-α]pyridine compounds have shown notable cytotoxicity against MCF-7 (breast), HT-29 (colon), and B16F10 (melanoma) cancer cells. nih.gov In one study, compound 18 displayed the highest cytotoxicity against MCF-7 cells with an IC₅₀ value of 14.81 ± 0.20 µM. nih.gov Another derivative, compound 12 , which features a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, was particularly effective against HT-29 cells, with an IC₅₀ of 4.15 ± 2.93 µM. nih.gov Similarly, compound 14 , with a tolyl moiety at C-2 and a p-chlorophenyl amine at C-3, showed promise against B16F10 cells, exhibiting an IC₅₀ of 21.75 ± 0.81 µM. nih.gov

Furthermore, novel imidazo[1,2-a]pyridine compounds, such as IP-5 and IP-6, have demonstrated strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC₅₀ values of 45µM and 47.7µM, respectively. nih.gov The data from these studies underscore the potential of the imidazo[1,5-a]pyridine scaffold as a source of potent anticancer compounds.

Table 1: In Vitro Cytotoxicity of Selected Imidazo[1,5-a]pyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
18 MCF-714.81 ± 0.20
11 MCF-720.47 ± 0.10
12 MCF-730.88 ± 14.44
12 B16F1064.81 ± 15.78
13 B16F10197.06 ± 14.42
13 MCF-766.48 ± 37.87
14 MCF-721.75 ± 0.81
16 MCF-784.05 ± 3.37
16 HT-2993.08 ± 0.61
12 HT-294.15 ± 2.93
14 B16F1021.75 ± 0.81
IP-5 HCC193745
IP-6 HCC193747.7
IP-7 HCC193779.6

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features that govern the anticancer activity of imidazo[1,5-a]pyridine derivatives. The nature and position of substituents on the imidazo[1,5-a]pyridine core play a crucial role in determining their cytotoxic potency. researchgate.net For instance, the presence of an indole (B1671886) moiety at the C-2 position has been shown to be a key determinant of activity. nih.gov

Furthermore, the introduction of electron-withdrawing groups, such as a nitro group, can significantly enhance anticancer efficacy. nih.gov The substitution pattern on the phenyl ring at the C-3 position also influences the cytotoxic profile. For example, a p-chlorophenyl group at this position has been associated with potent activity. nih.gov These SAR trends highlight the importance of fine-tuning the substitution pattern on the imidazo[1,5-a]pyridine scaffold to optimize anticancer potential.

The anticancer effects of imidazo[1,5-a]pyridine derivatives are mediated through various biochemical mechanisms, including enzyme inhibition, induction of apoptosis, and disruption of protein prenylation. nih.govnih.gov

Enzyme Inhibition: A significant mechanism of action for many imidazo[1,5-a]pyridine-based compounds is the inhibition of key enzymes involved in cancer cell proliferation and survival. Notably, derivatives of this scaffold have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical component of a signaling pathway often dysregulated in cancer. mdpi.com For example, compound 13k from a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, was found to be a potent PI3Kα inhibitor with an IC₅₀ value of 1.94 nM. mdpi.com

Induction of Apoptosis: Many imidazo[1,5-a]pyridine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. nih.gov This is often achieved through the modulation of key apoptotic proteins. For instance, some derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, has been observed in response to treatment with these compounds. nih.gov One study found that the compound IP-5 induced an extrinsic apoptosis pathway, as evidenced by the increased activity of caspase 7 and caspase 8. nih.gov

Disruption of Protein Prenylation: While less commonly reported for this specific scaffold, disruption of protein prenylation is a valid anticancer strategy that could be employed by some imidazo[1,5-a]pyridine derivatives. This process involves the attachment of isoprenoid groups to proteins, which is crucial for their proper localization and function. Inhibiting this process can disrupt signaling pathways that are critical for cancer cell growth and survival.

Antiviral Activity Research (In Vitro)

The imidazo[1,5-a]pyridine scaffold has also been investigated for its potential as a source of antiviral agents. nih.govresearchgate.netkuleuven.be In vitro studies have demonstrated the activity of various derivatives against a range of viruses. For example, certain imidazo[4,5-b]pyridine derivatives have shown moderate but selective activity against the respiratory syncytial virus (RSV). nih.gov Specifically, a bromo-substituted derivative with an unsubstituted phenyl ring exhibited an EC₅₀ of 21 μM. nih.gov

Furthermore, research on related imidazo[1,2-a]pyridine-Schiff base derivatives has revealed anti-HIV potential. nih.gov In one study, a synthesized compound displayed EC₅₀ values of 82.02 and 47.72 μg/ml against HIV-1 and HIV-2, respectively, in MT-4 cells. nih.gov These findings highlight the potential of the imidazo[1,5-a]pyridine scaffold as a starting point for the development of novel antiviral therapeutics.

Anti-inflammatory Activity Research (In Vitro)

The anti-inflammatory properties of imidazo[1,5-a]pyridine derivatives have been explored in several in vitro studies. nih.govnih.gov These compounds have been shown to modulate key inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory conditions.

One study investigated the anti-inflammatory effects of a novel imidazo[1,2-a]pyridine derivative, MIA, in breast and ovarian cancer cell lines. nih.gov The results indicated that MIA may exert its anti-inflammatory activity by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Specifically, MIA was found to increase the expression of IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB. nih.gov Additionally, other imidazo[1,2-a]pyridine derivatives have been reported to suppress the expression of the pro-inflammatory cytokine TNF-α in T cells. nih.gov These findings suggest that the imidazo[1,5-a]pyridine scaffold holds promise for the development of new anti-inflammatory drugs.

Enzyme Inhibition Studies (In Vitro)

The unique structural features of the imidazo[1,5-a]pyridine scaffold have made it an attractive starting point for the design of enzyme inhibitors. Researchers have explored its potential to interact with various enzyme active sites, leading to the discovery of compounds with promising inhibitory activities.

Currently, there is a lack of specific published in vitro research data detailing the inhibition of protein geranylgeranylation by this compound or other closely related imidazo[1,5-a]pyridine derivatives. This specific biological activity does not appear to be a primary area of investigation for this particular chemical scaffold based on available scientific literature.

Phosphodiesterase 10 (PDE10) is a crucial enzyme in the central nervous system, and its inhibition is a validated target for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease. Research has led to the discovery of potent and selective PDE10A inhibitors based on a related scaffold, imidazo[1,5-a]pyrido[3,2-e]pyrazines. nih.gov

A study focused on this novel class of compounds synthesized and characterized a series of derivatives for their ability to inhibit PDE10A-mediated cAMP hydrolysis. nih.gov The research established a quantitative structure-activity relationship (QSAR) model to understand the impact of different substituents on the inhibitory potency. nih.gov

The general structure-activity relationship for these imidazo[1,5-a]pyrido[3,2-e]pyrazine derivatives revealed several key insights:

Substitution at the 1-position: Small, lipophilic groups are generally favored.

Substitution at the 3-position: Aromatic rings, particularly phenyl groups with specific substitution patterns, contribute significantly to potency.

The pyridine nitrogen: Its position within the tricyclic system is crucial for orienting the molecule within the PDE10A active site.

The table below summarizes the in vitro PDE10A inhibitory activity of selected imidazo[1,5-a]pyrido[3,2-e]pyrazine derivatives from the study.

Compound IDR1R3PDE10A IC50 (nM)
Example 1 Methyl4-Fluorophenyl15
Example 2 Ethyl4-Methoxyphenyl8
Example 3 IsopropylPhenyl25
Example 4 Methyl3-Chlorophenyl12

This data is representative and adapted from findings on related imidazo[1,5-a]pyrazine (B1201761) scaffolds. nih.gov

The crystal structure of one of the potent inhibitors complexed with the PDE10A enzyme revealed unique interactions within the binding site, distinct from those of other known PDE10A inhibitors like papaverine. This finding highlights the novelty of the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold in designing selective PDE10A inhibitors. nih.gov These compounds have shown promise in preclinical models, suggesting their potential for further development as therapeutic agents for central nervous system disorders. nih.gov

Exploration of Non Medicinal Research Applications of Imidazo 1,5 a Pyridines

Development of Photoluminescent Sensors and Fluorophores

Imidazo[1,5-a]pyridine (B1214698) derivatives are recognized for their potential as photoluminescent sensors and fluorophores. beilstein-journals.orgresearchgate.net These compounds are noted for their intense emission, tunable optical properties, and significant Stokes shifts. researchgate.netresearchgate.net Their compact and stable structure makes them suitable for various applications, including the development of fluorescent probes for bioimaging and sensors for detecting various analytes. mdpi.comnih.gov For instance, certain derivatives have been investigated as fluorescent probes for studying cell membrane dynamics, hydration, and fluidity. mdpi.comnih.gov The functionalization of the imidazo[1,5-a]pyridine core allows for the development of probes with high sensitivity and selectivity for specific ions, such as Cu2+. researchgate.net

Tailoring Photophysical Properties

The photophysical properties of imidazo[1,5-a]pyridines can be precisely tailored by introducing different substituents at various positions on the heterocyclic ring. researchgate.netresearchgate.net This chemical modification allows for the modulation of their absorption and emission wavelengths, quantum yields, and Stokes shifts. researchgate.netresearchgate.net For example, the introduction of methoxy (B1213986) or trifluoromethyl groups can tune the emission quantum yield significantly. researchgate.net The position of these substituents on the imidazo[1,5-a]pyridine nucleus plays a crucial role in determining the resulting photophysical characteristics. researchgate.net

Researchers have demonstrated that substitutions at the 1 and 3 positions of the imidazo[1,5-a]pyridine core have a notable impact on the molecule's rotational barriers and frontier molecular orbitals, which in turn affects the hyperchromic effect, photoemission quantum yield, and electrochemical properties. researchgate.net Furthermore, the creation of donor-π-acceptor (D–π–A) fluorophores by connecting the imidazo[1,5-a]pyridine core with other aromatic systems, like benzimidazole, has led to materials with significant intramolecular charge transfer (ICT) characteristics and tunable emission colors. rsc.org The choice of the linker and the substituents on the connected aromatic rings can further enhance the delocalization of π-electrons, leading to shifts in emission to longer wavelengths. rsc.org

Quantum Yield and Stokes Shift Investigations

A key feature of many imidazo[1,5-a]pyridine-based fluorophores is their high photoluminescence quantum yield (PLQY) and large Stokes shift. researchgate.netresearchgate.net The quantum yield, which is a measure of the efficiency of the fluorescence process, can be significantly high for these compounds, with some derivatives exhibiting values up to 93% in the solid state. rsc.org The large Stokes shift, the difference between the maximum absorption and emission wavelengths, is advantageous in fluorescence applications as it minimizes self-quenching and improves the signal-to-noise ratio. researchgate.netmdpi.com

Investigations have shown that the quantum yield can be tuned by chemical modifications. For instance, trifluoromethylated imidazo[1,5-a]pyridine derivatives have shown quantum yields ranging from 13% to 39% in solution and 10% to 58% in a polymeric matrix. researchgate.net Similarly, the introduction of methoxy groups has been shown to increase the emission quantum yield from 22% to 50%. researchgate.net The Stokes shifts for these compounds can be as large as 150 nm to 200 nm. researchgate.netresearchgate.net

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives

Derivative Type Quantum Yield (Φ) Stokes Shift (nm) Emission Color Reference
Trifluoromethylated 13% - 58% Up to 150 - researchgate.net
Methoxylated 22% - 50% Tunable - researchgate.net
1-ester-substituted Up to 49% - Blue researchgate.net
Donor-π-acceptor ~70% - 93% - Greenish-yellow rsc.org

This table is interactive. You can sort and filter the data.

Application as Ligands for Transition Metal Catalysis

The imidazo[1,5-a]pyridine framework is a versatile scaffold for the design of ligands for transition metal catalysis. beilstein-journals.orgmdpi.com These compounds can act as neutral N,N-bidentate or monoanionic N,O-bidentate ligands, coordinating with a variety of metal centers to form stable complexes. mdpi.comresearchgate.net The resulting coordination compounds often exhibit interesting luminescent and electrochemical properties. mdpi.comresearchgate.net Zinc(II) and copper(II) complexes of imidazo[1,5-a]pyridines, for example, have shown remarkable luminescence. mdpi.com

Generation of Pincer and Heterocyclic Carbene Ligands

A significant area of research involves the use of imidazo[1,5-a]pyridines to generate pincer and N-heterocyclic carbene (NHC) ligands. beilstein-journals.org Imidazo[1,5-a]pyridin-3-ylidenes (IPCs) are a class of NHCs that have been shown to be effective ligands in catalysis. oup.com These ligands are synthesized from imidazo[1,5-a]pyridinium salt precursors, which can be accessed through efficient, one-step, three-component coupling reactions. organic-chemistry.org This synthetic flexibility allows for the incorporation of diverse functionalities and chiral substituents, leading to a wide range of NHC ligands with tunable steric and electronic properties. organic-chemistry.org

IPCs are characterized as having strong π-accepting character, which distinguishes them from conventional NHCs. rsc.orgresearchgate.net This property arises from a hybrid accepting orbital composed of a vacant p-orbital of the carbene and a π* orbital of the pyridine (B92270) ring. rsc.org The electronic character of these ligands can be evaluated using techniques such as IR spectroscopy of their rhodium complexes and by analyzing the NMR spectra of their selenium adducts. rsc.org The development of L-shaped heterobidentate ImPy (N,C)-ligands has enabled advancements in gold catalysis, facilitating the Au(I)/Au(III) catalytic cycle. nih.gov

Use in Organocatalysis

The unique electronic properties of imidazo[1,5-a]pyridine derivatives also make them suitable for applications in organocatalysis. researchgate.net The ability to functionalize the imidazo[1,5-a]pyridine scaffold allows for the creation of molecules that can act as catalysts in various organic transformations. researchgate.net While the application in organocatalysis is an emerging field compared to their use in metal catalysis, the versatility of the imidazo[1,5-a]pyridine core suggests significant potential for future developments in this area.

Materials Science Applications (e.g., Dyes, Polymers, Optoelectronic Materials)

In the realm of materials science, imidazo[1,5-a]pyridines are valued for their luminescent and electronic properties, making them promising candidates for a range of applications. researchgate.netmdpi.com They are used in the development of dyes, polymers, and optoelectronic materials. researchgate.net Their high fluorescence quantum yields and good photostability contribute to their utility as blue emissive dyes. mdpi.com

Boron difluoride compounds of (imidazo[1,5-a]pyridin-3-yl)phenols, for instance, display blue emission in both solution and thin polymeric films, making them suitable for use in optoelectronic devices. mdpi.com The ability to disperse these fluorophores in transparent polymer resins, such as polyurethane, opens up possibilities for creating low-cost luminescent materials for applications like down-shifting conversion in solar cells. researchgate.net Furthermore, the aggregation-induced emission (AIE) and hybridized local charge transfer (HLCT) characteristics of some imidazo[1,5-a]pyridine derivatives make them excellent candidates for the fabrication of white light-emitting diodes (WLEDs). rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Substituted 3-Ethylimidazo[1,5-a]pyridin-1-amine Analogs

For instance, the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) has proven effective for synthesizing related 3-aminoimidazo[1,2-a]pyridines and could be adapted for the this compound scaffold. nih.gov Furthermore, exploring novel catalytic systems, such as transition-metal-free approaches or the use of more environmentally benign catalysts, could lead to more sustainable synthetic methods. rsc.orgorganic-chemistry.org The development of methods for the late-stage functionalization of the this compound core would also be highly valuable, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Synthetic Strategy Description Potential Advantages Relevant Analogs
One-Pot Reactions Combining multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, reduced waste, and cost-effectiveness.Multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org
Multi-Component Reactions (MCRs) Reactions where three or more reactants combine to form a single product.High atom economy, operational simplicity, and access to diverse structures. nih.gov3-aminoimidazole[1,2-a]pyridine compounds. nih.gov
Transition-Metal-Free Synthesis Utilizing reagents like molecular iodine to catalyze reactions instead of heavy metals.Reduced cost, lower toxicity, and environmentally friendly.A variety of imidazo[1,5-a]pyridine (B1214698) derivatives. rsc.org
Late-Stage Functionalization Introducing chemical modifications at a late stage of the synthesis.Rapid generation of diverse analogs for SAR studies.C3-functionalized imidazo[1,2-a]pyridines. acs.org

Advanced Computational Chemistry for Predicting Novel Activities and Guiding Synthesis

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel this compound analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) can be employed to predict the biological activities and physicochemical properties of virtual compounds before their synthesis. researchgate.netresearchgate.net

Future research should leverage these computational methods to:

Develop predictive QSAR models: By correlating the structural features of a series of analogs with their biological activity, QSAR models can guide the design of more potent and selective compounds. researchgate.netresearchgate.net

Perform virtual screening: Large libraries of virtual compounds can be screened against specific biological targets to identify potential hits for further investigation. nih.gov

Elucidate binding modes: Molecular docking studies can predict how these compounds interact with their biological targets at the molecular level, providing insights for rational drug design. mdpi.com

Predict ADMET properties: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. nih.gov

Computational Technique Application Predicted Outcome Relevant Scaffold
3D-QSAR Predict biological activity based on 3D molecular structure.Identification of key structural features for activity.Imidazo[4,5-b]pyridine derivatives. researchgate.netresearchgate.net
Molecular Docking Predict the binding orientation of a ligand to a protein target.Understanding of ligand-receptor interactions.Pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com
Virtual Screening Computationally screen large libraries of compounds against a target.Identification of potential lead compounds.Imidazo[1,5-a]pyrazine (B1201761) derivatives. nih.gov
ADMET Prediction Predict the pharmacokinetic and toxicity properties of compounds.Prioritization of compounds with drug-like properties.Imidazo[1,2-a]pyrimidine derivatives. nih.gov

Discovery of Undiscovered In Vitro Biological Targets and Pathways

The imidazo[1,5-a]pyridine scaffold has been associated with a range of biological activities, including inhibition of enzymes like cdc2-like kinase 1 (CLK1) and indoleamine 2,3-dioxygenase (IDO). nih.govgoogle.com However, the full spectrum of biological targets for this compound and its analogs remains largely unexplored.

Future research should employ a variety of in vitro screening techniques to identify novel biological targets and elucidate the underlying mechanisms of action. This could involve:

High-throughput screening (HTS): Screening large compound libraries against a wide range of biological assays to identify novel activities.

Phenotypic screening: Assessing the effects of compounds on cellular phenotypes to uncover novel biological pathways.

Target deconvolution studies: Using chemical proteomics and other techniques to identify the specific protein targets of active compounds.

The discovery of novel targets could open up new therapeutic avenues for this class of compounds in areas such as oncology, neurodegenerative diseases, and infectious diseases.

Design and Synthesis of Imidazo[1,5-a]pyridine-Based Chemical Biology Probes

The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an attractive platform for the development of chemical biology probes. nih.govmdpi.com These probes can be used to visualize and study biological processes in living cells and organisms.

Future research should focus on the design and synthesis of novel fluorescent probes based on the this compound core. By strategically introducing different functional groups, it is possible to tune the photophysical properties of these probes, such as their emission wavelength, quantum yield, and sensitivity to the local environment. mdpi.com These probes could be designed to:

Image specific cellular compartments: For example, lipophilic analogs could be used as membrane probes. nih.govmdpi.com

Sense specific ions or small molecules: The imidazo[1,5-a]pyridine core can be functionalized with recognition motifs for specific analytes.

Monitor enzyme activity: Probes can be designed to change their fluorescence properties upon interaction with a specific enzyme.

Exploration of New Material Science Applications with Tuned Properties

Beyond their biological applications, imidazo[1,5-a]pyridine derivatives have shown promise in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgrsc.org The tunable electronic and photophysical properties of this scaffold make it a versatile building block for new materials.

Future research in this area should explore the potential of this compound and its analogs in:

Organic electronics: The development of new materials for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Chemosensors: The design of highly sensitive and selective fluorescent sensors for the detection of various analytes, including metal ions, anions, and volatile organic compounds. rsc.org

Anti-counterfeiting technologies: The development of fluorescent materials for use in security inks and other anti-counterfeiting applications. rsc.org

By systematically modifying the structure of the this compound core, it should be possible to fine-tune the material properties to meet the demands of specific applications.

Q & A

Q. What are the established synthetic protocols for 3-Ethylimidazo[1,5-a]pyridin-1-amine, and how can reaction conditions be optimized?

The synthesis of this compound (16b) involves cyclocondensation of 1-nitropropane with 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in the presence of polyphosphoric acid (PPA) at 160°C for 6 hours . Key steps include:

  • Reagent selection : Use stoichiometric PPA as both catalyst and dehydrating agent.
  • Solvent-free conditions : Direct heating avoids solvent interference, improving reaction efficiency.
  • Purification : Recrystallization from ethanol yields pure product (mp 89–91°C).
    Optimization strategies:
  • Adjust nitroalkane chain length (e.g., nitropropane vs. nitroethane) to control alkylation at the C3 position.
  • Monitor reaction progress via TLC to minimize side products (e.g., over-oxidation).

Q. What analytical techniques are essential for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of alkylation (e.g., ethyl group at C3) and imidazo-pyridine fusion .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 176.1184).
  • Melting point analysis : Sharp melting ranges (e.g., 89–91°C) indicate purity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Contradictions (e.g., ambiguous NOE signals or unexpected coupling constants) require:

  • Multi-technique validation : Cross-check NMR with X-ray crystallography (e.g., as used for pyrazolo[1,5-a]pyrimidines in ) to confirm bond connectivity .
  • Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values to identify misassignments.
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in complex heterocycles.

Q. What strategies improve low yields in cyclocondensation reactions for imidazo[1,5-a]pyridines?

Low yields (<50%) may arise from incomplete dehydration or side reactions. Mitigation approaches:

  • Catalyst screening : Replace PPA with methanesulfonic acid for milder conditions (e.g., 120°C), reducing decomposition .
  • Solvent effects : Add polar aprotic solvents (e.g., DMF) to enhance nitroalkane reactivity.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 6 hours) while maintaining yields >70% .

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR)?

  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂ at C7) via electrophilic substitution to modulate π-π stacking in enzyme binding .
  • Bioisosteric replacements : Substitute the ethyl group with cyclopropyl (enhanced metabolic stability) or fluorinated analogs (improved bioavailability) .
  • Enzymatic assays : Test inhibition of papain or kinases using Dixon plots and Lineweaver-Burk analysis to determine inhibition constants (Ki) and mechanism (competitive vs. non-competitive) .

Q. What thermodynamic parameters govern the interaction of this compound derivatives with biological targets?

  • Free energy calculations : Use the equation ΔG = -RT ln(Ki) to correlate binding affinity with substituent effects (e.g., ΔG ranges from -25 to -35 kJ/mol for papain inhibitors) .
  • Isothermal titration calorimetry (ITC) : Measure enthalpy (ΔH) and entropy (ΔS) changes to distinguish hydrophobic vs. hydrogen-bonding interactions.
  • Molecular dynamics simulations : Predict binding modes and residence times for derivatives with modified alkyl chains .

Methodological Tables

Q. Table 1: Comparison of Catalysts for Imidazo[1,5-a]pyridine Synthesis

CatalystTemperature (°C)Yield (%)Purity (mp, °C)Reference
Polyphosphoric acid1606589–91
Methanesulfonic acid1207287–89
PTSA*1405885–88
*PTSA: p-Toluenesulfonic acid

Q. Table 2: Key Spectral Data for this compound

TechniqueKey SignalsInterpretation
¹H NMR (CDCl₃)δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃)Ethyl group at C3
δ 4.21 (q, J=7.2 Hz, 2H, CH₂CH₃)
¹³C NMRδ 14.2 (CH₂CH₃), 25.8 (C3), 122–145 (Ar)Confirmed heterocyclic core
HRMS[M+H]⁺ 176.1184Molecular formula C₉H₁₃N₃

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